Boc-D-His-OH
CAS No.:
Cat. No.: VC21541995
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H17N3O4 |
---|---|
Molecular Weight | 255.27 g/mol |
IUPAC Name | (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 |
Standard InChI Key | AYMLQYFMYHISQO-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O |
Chemical Structure and Properties
Molecular Structure
Boc-D-His-OH is the D-enantiomer of histidine protected with a tert-butoxycarbonyl (Boc) group at the alpha-amino position. The compound features the characteristic imidazole side chain of histidine, with the D-configuration at the alpha carbon providing its unique stereochemistry. The Boc protecting group is attached to the alpha-amino group via a carbamate linkage, leaving the carboxylic acid group free for subsequent reactions.
Physical and Chemical Properties
Boc-D-His-OH is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C11H17N3O4 |
Molecular Weight | 255.27 g/mol |
CAS Number | 50654-94-9 |
Physical State | Solid |
Solubility | Soluble in polar organic solvents |
The compound contains an imidazole ring that can participate in various chemical reactions and interactions, making it a versatile building block in peptide synthesis .
Nomenclature and Identification
Systematic Names and Synonyms
Boc-D-His-OH is identified in chemical literature by several names:
Systematic Names and Synonyms |
---|
N-tert-butoxycarbonyl-D-histidine |
(tert-Butoxycarbonyl)-D-histidine |
N-Boc-D-histidine |
Boc-D-His-OH |
The compound is cataloged in chemical databases with specific identifiers, including PubChem CID 2724761 and registry number MFCD00037851 .
Related Protected Histidine Derivatives
Comparison with Similar Compounds
Boc-D-His-OH is part of a family of protected histidine derivatives used in peptide synthesis. The following table compares Boc-D-His-OH with related compounds:
Each of these derivatives offers specific advantages depending on the peptide synthesis strategy employed.
Applications in Peptide Synthesis
Role in Solid Phase Peptide Synthesis
Boc-D-His-OH serves as a critical building block in Boc-chemistry based solid phase peptide synthesis (SPPS). The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), allowing for stepwise peptide assembly. The D-configuration of histidine is particularly valuable in the synthesis of D-amino acid containing peptides, which often exhibit enhanced proteolytic stability and unique biological properties.
Challenges with Histidine in Peptide Synthesis
One of the primary challenges when incorporating histidine into peptides is the risk of epimerization during coupling reactions. While the search results primarily discuss this issue with respect to Fmoc-His derivatives, similar considerations apply to Boc-His derivatives. The imidazole side chain of histidine can facilitate proton abstraction at the alpha carbon, leading to racemization .
Synthetic Routes and Preparation Methods
Chemical Synthesis
The synthesis of Boc-D-His-OH typically involves selective protection of the alpha-amino group of D-histidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually performed in a mixed solvent system of water and dioxane or water and tetrahydrofuran (THF).
The general synthetic approach follows this scheme:
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D-Histidine is dissolved in a mixture of water and organic solvent
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The pH is adjusted to basic conditions (pH 9-10)
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Boc2O is added at controlled temperature (0-5°C)
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The reaction mixture is allowed to warm to room temperature and stirred for several hours
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After completion, the mixture is acidified to pH 2-3 to precipitate or extract the product
This method preserves the D-configuration of the amino acid while selectively protecting the alpha-amino group.
Comparison with Other Histidine Derivatives in Research
Stability in Solution
Another important consideration for peptide synthesis reagents is their stability in solution over time. Research has shown that histidine derivatives with Boc protection on the imidazole ring exhibit superior stability compared to those with trityl protection.
In a 10-day stability study, Fmoc-His(Boc)-OH maintained >99% purity and remained colorless, while Fmoc-His(Trt)-OH showed significant discoloration and degradation . Similar stability advantages may apply to Boc-D-His derivatives with additional imidazole protection.
Structural Considerations and Molecular Interactions
Key Structural Features
The structure of Boc-D-His-OH contains several functional groups that influence its reactivity and properties:
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The free carboxylic acid group, which is available for peptide bond formation
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The Boc-protected alpha-amino group, which can be selectively deprotected under acidic conditions
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The imidazole side chain, which can participate in hydrogen bonding, metal coordination, and catalysis
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The D-configuration at the alpha carbon, which determines the spatial orientation of the side chain
These structural features collectively determine the behavior of Boc-D-His-OH in chemical reactions and its effectiveness in peptide synthesis.
Applications in Pharmaceutical Research
Role in Bioactive Peptide Development
Boc-D-His-OH is valuable in the synthesis of peptides containing D-histidine residues. D-amino acids in peptides can impart increased resistance to enzymatic degradation, potentially enhancing the half-life of peptide therapeutics in vivo. D-histidine-containing peptides have been investigated for various applications, including as enzyme inhibitors, antimicrobial agents, and neurologically active compounds.
The incorporation of D-histidine can also induce specific conformational changes in peptide structure, potentially enhancing binding affinity to target receptors or altering biological activity profiles.
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